molecular formula C4H9ClN2O B13353120 3-Aminobut-2-enamide hydrochloride

3-Aminobut-2-enamide hydrochloride

Cat. No.: B13353120
M. Wt: 136.58 g/mol
InChI Key: FSKDINDBIALALQ-OLGQORCHSA-N
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Description

3-Aminobut-2-enamide hydrochloride (CAS 2153483-41-9) is the salt form of a versatile β-enaminoamide scaffold. This compound belongs to a class of "push-pull" ethylenes or polarized alkenes, characterized by an electron-donating amino group and an electron-withdrawing amide function positioned around a double bond. This unique arrangement makes it a valuable building block in organic and medicinal chemistry research for constructing diverse heterocyclic systems . Its primary research value lies in its role as a key precursor in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active molecules . Researchers utilize this compound in the development of complex molecules, including dihydropyridines and pyrimidine derivatives, which have been investigated for their potential biological activities . The mechanism of action for 3-Aminobut-2-enamide hydrochloride itself is that of a versatile synthetic intermediate. Its reactivity allows it to participate in cyclization and multi-component reactions, facilitating the formation of complex structures like oxazaborines, diazaborinones, and triazaborinones when reacted with compounds such as diazonium tetraphenylborates . The molecular formula is C4H9ClN2O and the molecular weight is 136.58 g/mol . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the Safety Datasheet for proper handling and hazard information.

Properties

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

IUPAC Name

(Z)-3-aminobut-2-enamide;hydrochloride

InChI

InChI=1S/C4H8N2O.ClH/c1-3(5)2-4(6)7;/h2H,5H2,1H3,(H2,6,7);1H/b3-2-;

InChI Key

FSKDINDBIALALQ-OLGQORCHSA-N

Isomeric SMILES

C/C(=C/C(=O)N)/N.Cl

Canonical SMILES

CC(=CC(=O)N)N.Cl

Origin of Product

United States

Ii. Synthetic Methodologies for 3 Aminobut 2 Enamide Hydrochloride and Its Derivatives

Approaches to 3-Aminobut-2-enamide (Parent Compound) Synthesis

The synthesis of 3-aminobut-2-enamide, as an example of an enamide, can be approached through several general strategies developed for this class of compounds.

The preparation of enamides has garnered significant interest from chemists, leading to the development of numerous synthetic methods. researchgate.net These strategies often aim to control the stereochemistry of the double bond, which can be challenging. acs.org Common approaches to enamide synthesis include:

Direct Dehydrogenation of Amides: This is arguably the most direct method for accessing enamides. acs.orgnih.gov Recent advancements have led to iron-assisted and palladium-catalyzed oxidative desaturation of amides, providing efficient routes to enamides. rsc.orgorganic-chemistry.org A notable one-step N-dehydrogenation of amides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O) has been reported, offering a broad substrate scope without the need for prefunctionalized substrates. acs.orgnih.govchemistryviews.org

Condensation Reactions: The condensation of amides with aldehydes and ketones represents a classical approach to enamide synthesis. researchgate.net

Cross-Coupling Reactions: Palladium- or copper-catalyzed N-alkenylation reactions are widely used to form the enamide linkage. acs.org This includes the oxidative Heck reaction, which can produce highly substituted enamides. capes.gov.br

Hydroamidation of Alkynes: The addition of an amide across a carbon-carbon triple bond is an effective method for enamide synthesis. researchgate.netacs.orgorganic-chemistry.org Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes can stereoselectively produce Z-enamides. organic-chemistry.org

Isomerization of Allylic Amides: The isomerization of N-allylic compounds, including amides, catalyzed by transition metals like cobalt, can yield enamides. organic-chemistry.org

Reduction of Ynamides: The reduction of ynamides provides another pathway to enamides. researchgate.netacs.org

Wittig Olefination: An unconventional approach involves the Wittig olefination of imide precursors, which can be derived from lactams, to deliver enamides with high selectivity. acs.org

Peterson Reaction Manifold: A stereoselective synthesis of enamides can be achieved from vinylsilanes through a sequence involving epoxidation, nucleophilic ring opening with sodium azide, reduction of the azide, and a one-pot N-acylation/Peterson elimination. organic-chemistry.orgorganic-chemistry.org

A comparison of some general enamide synthesis strategies is presented below:

Method Key Features Advantages Disadvantages
Direct Dehydrogenation Oxidation of the N-alkyl side of an amide. rsc.orgAtom economical, avoids pre-functionalization. acs.orgnih.govCan be challenging to control regioselectivity. rsc.org
Wittig Olefination of Imides Reaction of an imide with a phosphorus ylide. acs.orgProvides access to enamides not easily accessible by other methods, high stereoselectivity. acs.orgRequires the synthesis of the imide precursor. acs.org
Pd-catalyzed Hydroamidation Addition of an amide to an alkyne. organic-chemistry.orgMild conditions, high stereoselectivity for Z-enamides. organic-chemistry.orgLimited to activated or electron-deficient alkynes. organic-chemistry.org
Peterson Reaction Elimination reaction involving a β-hydroxysilane. organic-chemistry.orgorganic-chemistry.orgWide applicability, good control over stereochemistry. organic-chemistry.orgorganic-chemistry.orgMulti-step process starting from vinylsilanes. organic-chemistry.orgorganic-chemistry.org

The specific precursors for the synthesis of 3-aminobut-2-enamide would likely involve a four-carbon backbone. Based on general enamide syntheses, potential precursors could include:

From Amides: Butanamide or a derivative could undergo direct dehydrogenation.

From Aldehydes/Ketones and Amides: The condensation of acetamide (B32628) with acetoacetaldehyde (B1229124) (or a protected form) could be a viable route.

From Alkynes: The hydroamidation of but-2-ynamide (B6235448) or a related alkyne could be employed.

From Vinylsilanes: A vinylsilane with the appropriate butene skeleton could be a starting point for a Peterson-type reaction sequence. organic-chemistry.orgorganic-chemistry.org

The Blaise reaction, which involves the reaction of nitriles with α-bromo esters in the presence of zinc, can yield β-enamino esters, which are structurally related to 3-aminobut-2-enamide. organic-chemistry.org

Hydrochloride Salt Formation and Purification Methods

Once the parent amine, 3-aminobut-2-enamide, is synthesized, it can be converted to its hydrochloride salt. This is a common practice in organic chemistry as the salt form often exhibits increased stability and crystallinity, facilitating purification. youtube.com

The formation of an amine hydrochloride salt is typically achieved by reacting the amine with hydrochloric acid. youtube.com This can be done by adding aqueous HCl to a solution of the amine or by bubbling gaseous HCl through an organic solution of the amine. echemi.com The resulting hydrochloride salt, being ionic, is often less soluble in organic solvents and can be isolated by filtration. youtube.comechemi.com

Purification of the hydrochloride salt can be achieved through several methods:

Recrystallization: This is a common technique for purifying solid compounds. A suitable solvent is one in which the salt has high solubility at elevated temperatures and low solubility at lower temperatures. 2-Propanol is often preferred for recrystallizing hydrochloride salts, and sometimes diethyl ether can be added to induce precipitation. researchgate.net

Washing: The crude salt can be washed with a solvent in which it is insoluble, such as diethyl ether, to remove organic impurities. researchgate.net

Chromatography: While less common for salts, techniques like reverse-phase chromatography can be used to remove impurities. echemi.com Alternatively, a short column of silica (B1680970) or alumina (B75360) can be used, where the salt may be retained, allowing non-polar impurities to be washed away. researchgate.net

pH-based separation: The hydrochloride salt can be dissolved in water and the pH adjusted to be basic, which will regenerate the free amine. ualberta.ca This free amine can then be extracted with an organic solvent, dried, and the salt re-formed under controlled conditions to improve purity. echemi.com

Activated Carbon Treatment: Dissolving the salt in a suitable solvent and treating it with activated charcoal can remove colored impurities. researchgate.net In industrial processes, activated carbon beds are used to remove amine impurities from brine solutions. google.com

Advanced Synthetic Transformations Involving 3-Aminobut-2-enamide

The enamide functionality in 3-aminobut-2-enamide allows for a variety of subsequent chemical modifications, making it a valuable building block in organic synthesis.

Functional group interconversion (FGI) is the process of converting one functional group into another. ic.ac.uk Enamides are versatile reactants that can participate in a range of transformations: acs.orgnih.gov

Cycloaddition Reactions: Enamides can undergo cycloaddition reactions, such as inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions with arynes. acs.orgnih.gov

Reduction: The amide and the double bond of the enamide can be reduced. For instance, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Oxidation: The double bond of the enamide can be subjected to various oxidation reactions.

Cross-Coupling Reactions: The enamide can potentially participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Ring Deconstruction: Under certain conditions, the cyclic precursors to enamides can undergo ring deconstruction to form acyclic products. acs.orgnih.gov

The synthesis of chiral enamides is an area of significant research interest. acs.org Several strategies have been developed to achieve stereocontrol:

Rhodium-Catalyzed Carbozincation of Ynamides: This method allows for the highly regio- and stereoselective synthesis of multisubstituted enamides. acs.org

Palladium-Catalyzed Hydroamidation: As mentioned earlier, this method can provide Z-enamides with high stereoselectivity. organic-chemistry.org

Peterson Olefination: This approach offers good control over the stereochemistry of the enamide double bond. organic-chemistry.orgorganic-chemistry.org

Asymmetric Hydrogenation: While not a synthesis of the enamide itself, the β-amidoacrylate moiety, which is structurally similar to 3-aminobut-2-enamide, is a key intermediate for the preparation of β-amino acids through asymmetric hydrogenation. capes.gov.br

The development of enantioselective methods is crucial for the synthesis of biologically active molecules. For example, chiral enamides can serve as substrates for a range of asymmetric transformations. acs.org

Stereoselective and Enantioselective Synthesis

Enantioselective Hydroamination in Related Systems

Enantioselective hydroamination has emerged as a powerful tool for the synthesis of chiral amines and their derivatives. While direct hydroamination of alkynes to produce enamides has been challenging, recent advancements have demonstrated the potential of this approach. Nickel-hydride (NiH) catalyzed strategies, for instance, have been successfully employed for the hydroamidation of alkynes with dioxazolones, yielding secondary enamides with either (E)-anti-Markovnikov or Markovnikov selectivity. researchgate.net This method is compatible with both terminal and internal alkynes and tolerates a variety of functional groups. researchgate.net

Copper-catalyzed hydroamination has also shown promise. For example, the hydroamination of enamines using a copper catalyst can produce chiral 1,2-diamines with high enantiomeric ratios. acs.org The mechanism is believed to involve the insertion of the alkene into a Cu-H bond, followed by electrophilic amination of the resulting alkylcopper intermediate. acs.org The regio- and enantioselectivity are determined during the insertion step. acs.org

Furthermore, enantioselective hydroamination of alkenes with sulfonamides has been achieved through a process involving proton-coupled electron transfer (PCET). nih.gov In this method, an excited-state Iridium(III) oxidant and a dialkyl phosphate (B84403) base generate a sulfonamidyl radical, which then adds to a pendant olefin to form a new C-N bond. nih.gov Asymmetric induction is achieved through non-covalent interactions between the neutral sulfonamidyl radical and a chiral phosphoric acid, leading to high enantioselectivities. nih.gov

A summary of representative enantioselective hydroamination systems is presented in the table below.

Catalytic SystemSubstrateProductKey Features
NiH/Chiral PyrOx LigandStyrenes and bromoalkynesBenzylic alkynylation productsHigh yields and excellent regioselectivities. researchgate.net
Iridium/Amide Directing GroupInternal alkenesPrimary amines (after deprotection)Overcomes low reactivity and controls regio- and enantioselectivity. researchgate.net
Copper/HydrosilaneEnamineChiral 1,2-diamineHigh enantiomeric ratio. acs.org
Iridium(III)/Chiral Phosphoric AcidAlkenes with sulfonamidesEnantioenriched pyrrolidinesHigh enantioselectivity for various alkene substitution patterns. nih.gov
Control of E/Z Stereoisomerism in Enamide Preparations

The control of E/Z stereoisomerism is a critical aspect of enamide synthesis, as the geometry of the double bond can significantly influence the biological activity and physical properties of the molecule. Several methods have been developed to selectively synthesize either the E or Z isomer.

A notable strategy for the stereoselective synthesis of Z-enamides involves the palladium-catalyzed hydroamidation of electron-deficient terminal alkynes with amides. organic-chemistry.org This method's selectivity towards the thermodynamically less favorable Z-isomer is attributed to the formation of an intramolecular hydrogen bond between the amido proton and the carbonyl oxygen in the vinyl-palladium complex. organic-chemistry.org This interaction stabilizes the Z-isomer of the intermediate, leading to the selective formation of the Z-enamide. organic-chemistry.org Optimization of reaction conditions, such as using Pd(OAc)₂, trifluoroacetic acid, and sodium acetate (B1210297) in toluene (B28343) at 70°C, has resulted in Z-enamide yields of up to 82%. organic-chemistry.org Interestingly, when secondary amides are used, the E-enamide is produced due to the absence of the stabilizing hydrogen bond. organic-chemistry.org

Another approach to obtaining Z-enamides with high geometric selectivity is the isomerization of N-allyl amides. organic-chemistry.org This method is applicable to a broad range of substrates, allowing for the synthesis of Z-di-, tri-, and even tetrasubstituted enamides. organic-chemistry.org The resulting geometrically defined enamides are valuable precursors for the synthesis of cis-vicinal amino alcohols. organic-chemistry.org

The choice of catalyst and reaction conditions plays a crucial role in determining the E/Z selectivity. For instance, a neutral PCNHCP cobalt(I) pincer complex has been shown to catalyze the isomerization of N-allylic compounds to enamines with high selectivity. organic-chemistry.org In contrast, a heterogeneous Au/TiO₂ catalyst in the presence of ammonium (B1175870) formate (B1220265) as a hydrogen source can stereoselectively hydrogenate ynamides to produce Z-enamides. organic-chemistry.org

Chiral Catalyst Applications in Related Amino Amide Synthesis

Chiral catalysts are instrumental in the asymmetric synthesis of amino amides, enabling the production of enantiomerically pure compounds. Chiral phosphoric acids, for example, have been successfully used to catalyze the enantioconvergent 2-aza-Cope rearrangement of racemic β-formyl amides. acs.orgfigshare.com This reaction proceeds with high diastereo- and enantiocontrol, forming β-imino amides that can be subsequently deprotected to the corresponding primary β-amino amide or reduced to a diamine. acs.orgfigshare.com

Simple amino amides, which can be readily synthesized from commercially available amino acids and amines, have also emerged as effective multifunctional chiral organocatalysts. mdpi.com These catalysts have been successfully applied in asymmetric aldol (B89426) reactions of cyclic ketones with aromatic aldehydes and isatins, affording products with high yields and excellent enantioselectivities (up to 99% ee). mdpi.com The catalytic activity of these amino amides is attributed to their ability to form hydrogen bonds and create electrostatic repulsions, which direct the stereochemical outcome of the reaction. mdpi.com

Chiral aldehyde catalysis, particularly using catalysts derived from chiral binaphthol (BINOL) aldehyde, is another powerful strategy for the asymmetric synthesis of amino acid derivatives. nih.govfrontiersin.org This approach has been used for the direct asymmetric α-functionalization of N-unprotected glycine (B1666218) esters, amides, and dipeptides with high activity and stereoselectivity. nih.govfrontiersin.org The combination of chiral aldehyde catalysis with transition metals, such as in a ternary catalytic system involving a Zn–Schiff base complex, a chiral BINOL aldehyde, and a Lewis acid, has further expanded the scope of these reactions to include α-allylation of N-unprotected amino acid esters. nih.gov

The following table summarizes the application of various chiral catalysts in related amino amide synthesis.

Chiral CatalystReaction TypeSubstratesProductsStereoselectivity
Chiral Phosphoric AcidsEnantioconvergent 2-Aza-Cope RearrangementRacemic β-formyl amidesβ-amino amidesHigh diastereo- and enantiocontrol acs.orgfigshare.com
Simple Amino AmidesAsymmetric Aldol ReactionCyclic ketones, aromatic aldehydes, isatinsanti-aldol adductsUp to 99% ee, syn:anti up to 1:99 mdpi.com
Chiral BINOL AldehydeAsymmetric α-functionalizationN-unprotected glycine esters, amides, dipeptidesα-functionalized amino acid derivativesHigh activity and stereoselectivity nih.govfrontiersin.org
Chiral BINOL Aldehyde/Zn-Schiff Base/Lewis Acidα-allylationN-unprotected amino acid esters, allyl acetatesα-allylated amino acid estersGood yield and enantioselectivity nih.gov
Diastereoselective Reduction Strategies

Diastereoselective reduction is a key strategy for establishing specific stereocenters in the synthesis of complex molecules. In the context of enamide and amino amide synthesis, the reduction of β-enamino esters and γ-keto amides has been extensively studied.

The chemo- and diastereoselective reduction of β-enamino esters provides a convenient route to both cis- and trans-γ-amino alcohols and β-amino esters. acs.org The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction. For instance, the acid-catalyzed reduction of an endocyclic β-enamino ester using sodium cyanoborohydride has been shown to produce the target pyrrolidine (B122466) diastereomers with moderate diastereoselectivity. analis.com.my In contrast, catalytic hydrogenation with Pd/C may exhibit lower diastereoselectivity. analis.com.my

The diastereoselective reduction of γ-keto amides has also been achieved with high efficiency. clockss.org These γ-keto amides can be prepared through the reaction of a zinc homoenolate of a butanamide with acid chlorides in the presence of a Pd(0) catalyst. clockss.org The subsequent reduction of the keto group can be highly diastereoselective, leading to the formation of γ-hydroxy amides which can then be cyclized to form γ-butyrolactones with high diastereoisomeric purities. clockss.org The choice of reducing agent is critical; for example, reduction with diisobutylaluminum hydride (DIBAH) can provide high diastereoselectivity. clockss.org

A comparison of different reduction strategies for a model endocyclic β-enamino ester is presented below.

Reducing Agent/ConditionsDiastereomeric Ratio (d.r.)Yield
Pd/C hydrogenation42 : 19 : 39Low (4 to 10%) analis.com.my
Pd(OH)₂ on charcoal hydrogenation51 : 3 : 46Very low (0.1 to 2.2%) analis.com.my
Sodium cyanoborohydride (acid-catalyzed)Moderate diastereoselectivityNot specified analis.com.my

Green Chemistry Principles in Enamide Synthesis

The application of green chemistry principles to the synthesis of enamides and related compounds is crucial for developing more sustainable and environmentally friendly processes. This involves the use of sustainable catalytic systems, optimization of reaction media, and the evaluation of process efficiency using green chemistry metrics.

Sustainable Catalytic Systems and Reaction Media Optimization

Biocatalysis, the use of enzymes as catalysts, offers a highly specific and environmentally benign approach to chemical synthesis. acs.org Enzymes can often carry out reactions with high chemo-, regio-, and stereoselectivity under mild conditions, reducing the need for protecting groups and harsh reagents. acs.org For example, the synthesis of 6-aminopenicillanic acid (6-APA) from Penicillin using the biocatalyst Penicillin acylase is a greener alternative to the traditional four-step chemical synthesis. igitsarang.ac.in

The choice of solvent is another critical factor in green chemistry. semanticscholar.org Many traditional organic solvents are volatile, flammable, and toxic. semanticscholar.org The ideal green solvent is non-toxic, readily available, and easily recycled. Water is often considered the greenest solvent, and efforts are being made to develop aqueous-based synthetic protocols. semanticscholar.org Other greener alternatives include ionic liquids and deep eutectic solvents, which can sometimes also act as structure-directing agents. semanticscholar.org The optimization of reaction media to minimize the use of hazardous solvents is a key aspect of green enamide synthesis. nih.gov

Green Chemistry Metrics and Efficiency (Atom Economy, E-factor)

To quantify the environmental performance of a chemical process, several green chemistry metrics have been developed. The most widely used metrics are atom economy and the E-factor.

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the desired product. acs.orgscranton.edu It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 acs.orgscranton.edu

A higher atom economy indicates a more efficient and less wasteful process. youtube.com Rearrangement and addition reactions typically have 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economies. scranton.edu

The E-factor (Environmental Factor) , proposed by Roger Sheldon, provides a measure of the amount of waste generated in a chemical process. nih.gov It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg) youtube.com

A lower E-factor signifies a greener process with less waste generation. youtube.com The ideal E-factor is zero. The E-factor takes into account all waste generated, including byproducts, unreacted starting materials, and solvent losses.

These metrics provide a quantitative framework for evaluating and comparing the greenness of different synthetic routes to 3-aminobut-2-enamide hydrochloride and its derivatives, guiding the development of more sustainable and efficient manufacturing processes.

Catalyst Recyclability and Environmental Impact

One notable example is the use of Scandium(III) triflate (Sc(OTf)3) as a catalyst for the condensation of β-dicarbonyl compounds with amines to produce β-enamino compounds. researchgate.net This methodology is significant due to its operational simplicity under solvent-free conditions, which inherently reduces the environmental impact by eliminating volatile organic solvents. researchgate.net The catalyst's ability to be recovered and reused is a critical aspect of its green credentials.

Detailed research has demonstrated that Sc(OTf)3 can be effectively recycled and reused in subsequent reactions without a significant decline in its catalytic activity. In the synthesis of N-substituted β-enamino esters, a class of compounds closely related to 3-aminobut-2-enamide, the catalyst was recovered by simple filtration and successfully reused for up to four cycles. The yield and purity of the product remained comparable to those obtained in the initial reaction, showcasing the catalyst's stability and robustness. researchgate.net

The environmental profile of the catalyst itself is a crucial factor. Scandium(III) triflate is recognized for its low toxicity, which is an advantage over many heavy metal catalysts. researchgate.net However, it is also known to be corrosive and can cause chemical burns, necessitating careful handling procedures. szabo-scandic.com From a broader environmental perspective, scandium as an element is not considered to be toxic and does not have a known biological role. rsc.org Its compounds are generally colorless, and the element itself precipitates from water as an insoluble hydroxide, which limits its mobility in the environment. rsc.org

The use of solvent-free reaction conditions, as demonstrated with the Sc(OTf)3 catalyst, represents a significant step towards minimizing the environmental impact of synthesizing 3-aminobut-2-enamide and its derivatives. researchgate.net This approach not only reduces solvent waste but can also lead to higher reaction concentrations and improved efficiency.

The recyclability of catalysts like Scandium(III) triflate in the synthesis of related β-enamino compounds provides a strong foundation for developing greener synthetic protocols for 3-aminobut-2-enamide hydrochloride.

Catalyst Recyclability Data for Sc(OTf)3 in the Synthesis of N-substituted β-enamino esters

CatalystReactionRecyclabilityNotesReference
Scandium(III) triflate (Sc(OTf)3)Synthesis of N-substituted β-enamino estersRe-used for three to four times without loss of activity.The product was obtained with similar yield and purity after the fourth cycle as in the first. researchgate.net

Iii. Chemical Reactivity and Reaction Mechanisms of 3 Aminobut 2 Enamide and Its Derivatives

Fundamental Reactivity Patterns

The reactivity of 3-aminobut-2-enamide is governed by the electronic interplay between the electron-donating amino group and the electron-withdrawing amide group, which polarizes the molecule and creates distinct nucleophilic and electrophilic centers. The hydrochloride salt form implies that under acidic conditions, the amino group is protonated, reducing its nucleophilicity. However, in the presence of a base or under neutral conditions, the reactive free amine form predominates.

Oxidation and Reduction Pathways

The electron-rich enamine moiety makes 3-aminobut-2-enamide and its derivatives susceptible to oxidation. While specific oxidation reactions for the parent compound are not extensively detailed, analogous systems like 3-aminothieno[2,3-b]pyridine-2-carboxamides undergo oxidative dimerization when treated with reagents like sodium hypochlorite (bleach) nih.gov. This type of reaction suggests a pathway involving the formation of new sigma bonds through the cleavage of N-H and C=C bonds, potentially proceeding through a single electron transfer (SET) mechanism to generate cation-radical species that subsequently dimerize nih.gov.

Conversely, reduction of the 3-aminobut-2-enamide scaffold can target either the carbon-carbon double bond or the amide carbonyl group. Standard catalytic hydrogenation methods (e.g., using H₂ gas with catalysts like Pd, Pt, or Ni) would likely reduce the double bond to yield 3-aminobutanamide. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce the amide carbonyl to an amine, affording butane-1,3-diamine, although this might also affect the double bond. The specific outcome depends heavily on the chosen reagent and reaction conditions.

Nucleophilic and Electrophilic Substitution Reactions

The conjugated π-system of 3-aminobut-2-enamide creates multiple reactive sites, allowing it to react with both nucleophiles and electrophiles.

Nucleophilic Character : The nitrogen atom and the α-carbon (C2) are electron-rich and thus nucleophilic. The nitrogen can react with electrophiles, while the α-carbon can be involved in substitution or addition reactions.

Electrophilic Character : The amide carbonyl carbon and the β-carbon (C3) are electron-deficient and thus electrophilic. The carbonyl carbon is a classic site for nucleophilic acyl substitution, while the β-carbon is susceptible to nucleophilic conjugate addition (a Michael-type reaction).

Enaminones are well-established precursors in organic synthesis, where their chemical reactivity towards nucleophilic and electrophilic reagents is exploited for the synthesis of important heterocyclic compounds researchgate.net. Reactions often proceed via an initial attack by a nucleophile on the electrophilic β-carbon or by an electrophile on the nucleophilic α-carbon or nitrogen atom researchgate.netresearchgate.net.

Reaction TypeAttacking SpeciesReactive Site on 3-Aminobut-2-enamidePotential Product Type
Electrophilic Attack Electrophile (e.g., alkyl halide, acyl chloride)α-carbon (C2) or Amino Group (N)Substituted enaminone
Nucleophilic Attack Nucleophile (e.g., amine, thiol, carbanion)β-carbon (C3) or Carbonyl CarbonConjugate addition or Amide substitution product

Cycloaddition and Annulation Chemistry

The polyfunctional nature of 3-aminobut-2-enamide makes it an exceptional building block for constructing ring systems through cycloaddition and annulation reactions. It can provide a three-carbon synthon that reacts with various binucleophiles or electrophiles to form a wide range of heterocyclic scaffolds.

Pyrimidine (B1678525) Ring Formation and Derivatization

Enamines and their derivatives are common precursors for the synthesis of pyrimidine rings. The synthesis generally involves the reaction of a 1,3-dicarbonyl compound or its equivalent, like 3-aminobut-2-enamide, with an amidine or a related N-C-N fragment nih.govorganic-chemistry.org. In this context, the enaminone acts as the three-carbon component. The reaction proceeds through a sequence of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine core. This approach allows for the introduction of various substituents onto the pyrimidine ring, depending on the structure of the starting enaminone and the amidine reagent nih.gov. For instance, reacting a substituted enaminone with urea (B33335) or thiourea can lead to pyrimidinone or thiopyrimidine derivatives, respectively nih.gov.

ReagentResulting HeterocycleReference
AmidinesSubstituted Pyrimidines nih.govorganic-chemistry.org
UreaPyrimidinones (B12756618) (2-hydroxypyrimidines) nih.gov
ThioureaThiopyrimidines (2-mercaptopyrimidines) nih.gov
Guanidine (B92328)2-Aminopyrimidines nih.gov

Pyrrolidone Synthesis and Dimerization Reactions

While direct synthesis of simple pyrrolidones from 3-aminobut-2-enamide is less common, the underlying enamine structure is a key component in building more complex nitrogen-containing rings. Pyrrolidines and pyrrolidones are considered privileged building blocks in medicinal chemistry due to their presence in numerous natural products and approved drugs nih.gov. Synthetic strategies often focus on creating complex, sp³-rich scaffolds from simple starting materials nih.gov.

Furthermore, the reactivity pattern of enaminones can lead to dimerization under certain conditions. As noted in the oxidation of analogous thieno[2,3-b]pyridine carboxamides, oxidative conditions can induce dimerization to form complex polyheterocyclic structures nih.gov. This process involves the stereoselective formation of multiple new bonds, highlighting a pathway to molecular complexity from a simpler precursor nih.gov.

Formation of Other Heterocyclic Scaffolds

The versatility of enaminones like 3-aminobut-2-enamide extends to the synthesis of a broad array of other heterocyclic systems. They are recognized as valuable precursors for nitrogen-containing heterocycles and naturally occurring alkaloids orientjchem.org. The specific outcome of a reaction is highly dependent on the co-reactant and the conditions employed.

For example, the reaction of enaminones with reagents like phenyl isothiocyanate can lead to the formation of thioanilides, which are themselves versatile intermediates for synthesizing polysubstituted thiophenes and 1,3,4-thiadiazoles researchgate.net. The reactivity of the enaminone core allows it to participate in condensation reactions with various electrophiles and nucleophiles to yield diverse ring systems researchgate.netorientjchem.org.

Co-reactant/Reagent TypeResulting Heterocyclic ScaffoldReference
IsothiocyanatesThiophenes, Thiadiazoles researchgate.netresearchgate.net
CyanothioacetamideTetrahydropyridinethione researchgate.net
Diethyl-3-amino-2-cyanopenten-1,5-dicarboxylateBenzonitriles researchgate.net
3-amino-2-cyano-2-pentene dinitrilePyridines researchgate.net

Detailed Mechanistic Investigations

The formation of carbon-nitrogen (C-N) bonds in reactions involving 3-aminobut-2-enamide derivatives, especially in the synthesis of pyrimidines, is a multi-step process. A common and well-studied reaction is the condensation of a β-enaminone, such as 3-aminobut-2-enamide, with an amidine. umich.eduorganic-chemistry.org

The generally accepted mechanism commences with the nucleophilic attack of the more nucleophilic nitrogen atom of the amidine on the electrophilic carbonyl carbon of the 3-aminobut-2-enamide. This is followed by an intramolecular cyclization, where the amino group of the enaminone attacks the imine carbon of the activated amidine moiety. This sequence of events leads to a tetrahedral intermediate, which then undergoes dehydration to form the aromatic pyrimidine ring. umich.eduorganic-chemistry.org

The process can be summarized in the following key steps:

Nucleophilic Attack: The reaction is initiated by the attack of a nitrogen atom from the reacting partner (e.g., amidine) on the carbonyl carbon of the enaminone.

Intramolecular Cyclization: The enamine nitrogen then attacks the electrophilic carbon of the newly introduced fragment, leading to the formation of a cyclic intermediate.

Dehydration/Aromatization: The cyclic intermediate eliminates a molecule of water to yield the stable aromatic pyrimidine ring.

This fundamental mechanism underscores the utility of 3-aminobut-2-enamide as a building block in heterocyclic synthesis.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions, allowing for the characterization of intermediates and transition states. rsc.orgresearchgate.netjchemrev.com In the synthesis of pyrimidines from β-enaminones, the reaction pathway involves several key transient species.

Following the initial nucleophilic addition, a tetrahedral intermediate is formed. The subsequent intramolecular cyclization proceeds through a distinct transition state, the geometry of which is crucial in determining the reaction rate. This transition state involves the formation of the new C-N bond that closes the ring. The final step, the aromatization through the elimination of a water molecule, also proceeds through its own transition state. umich.edu

Table 1: Key Intermediates and Transition States in a Representative Pyrimidine Synthesis

StepSpeciesDescription
1Reactants3-Aminobut-2-enamide and Amidine
2Tetrahedral IntermediateFormed after the initial nucleophilic attack of the amidine on the enaminone carbonyl.
3Cyclization Transition StateThe energetic barrier to the ring-closing step where the new C-N bond is formed.
4Cyclic IntermediateA six-membered ring intermediate prior to aromatization.
5Dehydration Transition StateThe energetic barrier for the elimination of a water molecule.
6ProductThe final aromatic pyrimidine.

This table provides a generalized representation of the species involved in the reaction pathway.

Analysis of these transition states reveals the energetic barriers associated with each step of the reaction, providing a deeper understanding of the reaction kinetics.

Stereo-electronic effects, which describe the influence of the spatial arrangement of orbitals on the reactivity and stability of molecules, play a significant role in the reactions of 3-aminobut-2-enamide and its derivatives. The conformation of the enaminone system is critical for effective orbital overlap during the cyclization step.

For the intramolecular cyclization to occur efficiently, the molecule must adopt a conformation that allows for the approach of the nucleophilic amino group to the electrophilic center. The delocalization of the nitrogen lone pair into the π-system of the enaminone influences the nucleophilicity of the β-carbon and the amino group itself. This delocalization is dependent on the planarity of the system.

Furthermore, the nature and position of substituents on the 3-aminobut-2-enamide backbone can exert significant stereo-electronic control. Bulky substituents may hinder the adoption of the necessary conformation for cyclization, thereby decreasing the reaction rate. Conversely, electron-withdrawing or -donating groups can alter the electron density at the reacting centers, influencing their nucleophilicity and electrophilicity and, consequently, the reaction's feasibility and rate.

In essence, the precise alignment of orbitals, governed by the molecule's conformation and electronic properties, is a determining factor in the reactivity of 3-aminobut-2-enamide and its derivatives.

Iv. Applications in Complex Molecule Synthesis and Materials Science

Building Block for Nitrogen-Containing Heterocycles

The inherent reactivity of the enamine and amide functionalities within 3-aminobut-2-enamide hydrochloride makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

While direct literature specifically detailing the use of 3-aminobut-2-enamide hydrochloride in pyrimidinone synthesis is not abundant, the closely related class of β-enaminones are well-established precursors for this heterocycle. The general and widely employed synthetic strategy involves the condensation of a β-enaminone with a suitable three-carbon electrophile, often in the presence of a base. For instance, the reaction of guanidine (B92328) hydrochloride with β-keto esters leads to the formation of 2-aminopyrimidinones. researchgate.net Given its structure, it is plausible that 3-aminobut-2-enamide hydrochloride, after in-situ neutralization to its free base, could react with appropriate reagents like isocyanates or isothiocyanates to yield substituted pyrimidinone derivatives.

A common pathway to pyrimidinones (B12756618) involves the reaction of an enaminone with an acyl isocyanate. The reaction likely proceeds through an initial acylation of the enamine nitrogen, followed by cyclization and dehydration to afford the pyrimidinone ring.

Reactant 1Reactant 2Product ScaffoldGeneral Conditions
β-EnaminoneAcyl IsocyanateSubstituted PyrimidinoneAprotic solvent, heat
β-Keto EsterGuanidine Hydrochloride2-AminopyrimidinoneBase (e.g., KOH) in Ethanol researchgate.net

The synthesis of pyrrolidone derivatives can be achieved through various synthetic routes. Although specific examples employing 3-aminobut-2-enamide hydrochloride are not extensively documented, the structural motif of this compound lends itself to potential cyclization strategies. One plausible approach could involve the reaction of the enamine moiety with an appropriate Michael acceptor, followed by an intramolecular condensation to form the pyrrolidone ring.

Research has shown that pyrrolidone-fused heterocycles can be synthesized from related starting materials through multi-step sequences. For example, a stepwise approach involving hydrolysis of a related ester to a carboxylic acid, followed by a CDI-mediated lactamization, has been effective in synthesizing fused pyrrole (B145914) systems. mdpi.com

Pyridone scaffolds are prevalent in numerous pharmaceuticals and natural products. The synthesis of 2-pyridones can be accomplished through various cyclization strategies. While direct examples utilizing 3-aminobut-2-enamide hydrochloride are not prominent in the literature, the general reactivity of enamines makes them suitable precursors. A common method for 2-pyridone synthesis involves the condensation of an enamine with a 1,3-dicarbonyl compound or its equivalent.

For instance, a variety of N-substituted 2-pyridones can be efficiently synthesized from ethyl nitroacetate (B1208598) and primary amines, highlighting the modularity of pyridone synthesis. nih.govresearchgate.net It is conceivable that 3-aminobut-2-enamide, the free base of the hydrochloride salt, could participate in similar condensation reactions to yield appropriately substituted pyridone derivatives.

The versatility of 3-aminobut-2-enamide hydrochloride extends to the potential synthesis of other heterocyclic systems. For example, the enamine functionality could react with α,β-unsaturated ketones or aldehydes in a [4+2] cycloaddition fashion to potentially form substituted oxazine (B8389632) derivatives.

The synthesis of oxindole-containing molecules, which are important in drug discovery, often involves the condensation of an oxindole (B195798) core with various aldehydes. While not a direct precursor to the oxindole ring itself, a functionalized derivative of 3-aminobut-2-enamide could potentially be used as a building block to be appended to a pre-formed oxindole scaffold. For example, target molecules with potent kinase inhibitory activity have been prepared by the condensation of 5-substituted oxindoles with an N-substituted 2-pyrrolidone aldehyde. mdpi.com

Precursors for Amino Acid Derivatives and Peptidomimetic Building Blocks

The structure of 3-aminobut-2-enamide hydrochloride makes it a potential precursor for the synthesis of β-amino acid derivatives. The reduction of the enamine double bond would yield 3-aminobutanamide, a saturated β-amino amide. β-Amino acids are important components of various biologically active peptides and are key building blocks in the design of peptidomimetics. nih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. google.com The incorporation of non-natural amino acids, such as those derived from 3-aminobut-2-enamide, can lead to novel peptidomimetic structures with tailored pharmacological profiles. A patent describes the preparation of optically active β-amino acids that bind to the alpha-2-delta (α2δ) subunit of calcium channels, highlighting the importance of this class of compounds in drug discovery. google.com

PrecursorTarget MoleculePotential Application
3-Aminobut-2-enamide3-Aminobutanamideβ-Amino acid derivative for peptidomimetics
β-Amino AcidsPeptidomimeticsDrug discovery, therapeutic agents google.com

Advanced Polymer and Material Science Precursors

The application of enaminones and related compounds in polymer science is an emerging area of research. The presence of both a polymerizable double bond and functional groups capable of further reaction (amine and amide) suggests that 3-aminobut-2-enamide hydrochloride could serve as a monomer or a precursor to monomers for the synthesis of functional polymers.

While specific examples of polymers derived directly from 3-aminobut-2-enamide hydrochloride are not widely reported, the general class of vinyl monomers containing amide functionalities are known to undergo polymerization to produce a variety of materials with interesting properties, such as hydrogels and other functional polymers. The amine and amide groups could also be utilized for post-polymerization modification, allowing for the tuning of the polymer's properties for specific applications in materials science.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the applications of the chemical compound 3-Aminobut-2-enamide hydrochloride in the areas of supramolecular chemistry, metal-organic frameworks (MOFs), or as a chiral auxiliary in asymmetric synthesis for creating enantioenriched scaffolds.

Extensive searches have been conducted to locate research findings, data, and scholarly articles that would directly link "3-Aminobut-2-enamide hydrochloride" to the topics outlined in the user's request. These searches included databases of scientific publications and chemical literature.

The performed searches for "3-Aminobut-2-enamide hydrochloride" and its potential roles in:

Components in Supramolecular Chemistry and Metal-Organic Frameworks

Utilization in Asymmetric Synthesis

Chiral Amine and Amide Auxiliaries

Synthesis of Enantioenriched Scaffolds

did not yield any specific results. While the broader classes of compounds, such as chiral amines and amides, are known to be utilized in these fields, no literature was found that specifically names or details the use of "3-Aminobut-2-enamide hydrochloride" for these purposes.

Therefore, it is not possible to generate a scientifically accurate article on "3-Aminobut-2-enamide hydrochloride" focusing on the specified applications, as the foundational research data appears to be unavailable in the public domain.

V. Advanced Characterization and Theoretical Studies

Spectroscopic Methods for Structural Assignment (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental tools for the elucidation of the molecular structure of 3-aminobut-2-enamide and its hydrochloride salt. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy for the parent compound, 3-aminobut-2-enamide, reveals the chemical shifts of the carbon atoms, confirming the key functional groups and the electronic environment of the carbon skeleton. The delocalization of electrons in the conjugated system influences these shifts significantly. nih.gov

Carbon AtomChemical Shift (ppm)
C=O (Amide Carbonyl)172.5
C-NH₂ (Enamine Carbon)161.3
=CH (Vinylic Carbon)82.9
CH₃ (Methyl Carbon)28.5

Infrared (IR) Spectroscopy:

The IR spectrum of 3-aminobut-2-enamide provides characteristic absorption bands that correspond to the vibrational modes of its functional groups. The positions of these bands are indicative of bond strengths and the presence of hydrogen bonding. nih.gov A closely related compound, 3-aminocrotononitrile (B73559), which shares the aminocrotonyl backbone, also offers comparable spectral data. nist.govnist.gov

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
N-HStretching3440, 3320 nih.gov
C=OStretching1660 nih.gov
C=CStretching1600 nih.gov
N-HBending1560 nih.gov

Mass Spectrometry (MS):

X-ray Crystallography and Solid-State Structure Determination

Detailed single-crystal X-ray diffraction data for 3-aminobut-2-enamide hydrochloride is not prominently available in the reviewed literature. However, the crystal structure of a closely related compound, methyl 3-aminobut-2-enoate, offers significant insights into the likely solid-state conformation and intermolecular interactions. researchgate.net

In the solid state, molecules of this class are often planar, a consequence of the extended π-conjugation. researchgate.net The crystal packing is typically dominated by hydrogen bonding interactions. For instance, in methyl 3-aminobut-2-enoate, an intramolecular N—H⋯O hydrogen bond leads to the formation of an S(6) ring motif. Furthermore, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. researchgate.net It is highly probable that 3-aminobut-2-enamide hydrochloride would exhibit similar strong hydrogen bonding networks, with the chloride ion also participating as a hydrogen bond acceptor.

Conformational Analysis and Stereochemical Assignment

The presence of the C=C double bond in 3-aminobut-2-enamide gives rise to the possibility of (E) and (Z) stereoisomers. The (Z)-isomer is often the more stable form due to the potential for an intramolecular hydrogen bond between the amino group and the carbonyl oxygen, which forms a pseudo-six-membered ring. This configuration is common in β-enaminones. nist.gov The hydrochloride salt would likely retain this configuration, with protonation occurring at the amino group.

The conformational landscape of vinylogous amides is a subject of interest. The planarity of the conjugated system is key to its stability, though rotations around the C-C single bonds are possible. The barrier to rotation around the C-N bond can also be significant due to the partial double bond character arising from electron delocalization.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful avenue for exploring the properties of 3-aminobut-2-enamide hydrochloride at the molecular level, offering insights that can be challenging to obtain experimentally.

Density Functional Theory (DFT) calculations are well-suited for investigating the electronic structure of β-enaminones. These studies can map the electron density and electrostatic potential, revealing the nucleophilic and electrophilic sites within the molecule. The nitrogen atom and the α-carbon are typically electron-rich, while the carbonyl carbon and the β-carbon are more electron-poor. This electronic distribution governs the reactivity of the molecule towards various reagents.

Theoretical simulations can be employed to model the pathways of reactions involving 3-aminobut-2-enamide. For instance, in cycloaddition reactions where vinylogous amides act as synthons, computational studies can elucidate the transition state geometries and activation energies, providing a rationale for the observed regioselectivity and stereoselectivity.

Computational modeling can predict the relative stabilities of the (E) and (Z) isomers of 3-aminobut-2-enamide, corroborating experimental observations. These calculations can also be used in the rational design of catalysts for stereoselective reactions involving this substrate. By modeling the interactions between the substrate and a chiral catalyst, it is possible to predict which enantiomer or diastereomer of a product will be favored, guiding experimental efforts in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Aminobut-2-enamide hydrochloride from amine hydrochloride salts?

  • Methodological Answer : The synthesis of amine hydrochloride derivatives typically involves coupling reactions under acidic or anhydrous conditions. A general procedure includes reacting the primary amine with an orthoester (e.g., trimethyl orthoacetate) in the presence of a catalytic acid, followed by hydrolysis to yield the amide. For example, amine hydrochloride salts can be converted to acetamides via a one-pot reaction with trimethyl orthoacetate and subsequent purification using column chromatography . Ensure stoichiometric control of reagents and monitor reaction progress via TLC or NMR to avoid side products like imidate salts.

Q. How can researchers characterize the purity and structural integrity of 3-Aminobut-2-enamide hydrochloride?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of characteristic peaks (e.g., amide protons at δ 6.5–8.5 ppm and carbonyl carbons at δ 165–175 ppm).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>98%).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C4_4H9_9ClN2_2O, MW 136.58).
    Cross-reference spectral data with published standards to resolve ambiguities .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store lyophilized 3-Aminobut-2-enamide hydrochloride in airtight, light-protected containers at –20°C under inert gas (argon or nitrogen). For stock solutions in DMSO or acetonitrile, aliquot into small volumes to minimize freeze-thaw cycles, which can degrade the compound. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-Aminobut-2-enamide hydrochloride?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. To address this:

  • Reproduce Assays : Standardize protocols (e.g., cell lines, incubation times) using reference compounds.
  • Dose-Response Analysis : Perform EC50_{50}/IC50_{50} titrations across multiple replicates.
  • Impurity Profiling : Use LC-MS to identify and quantify degradation products or synthetic byproducts.
    Statistical tools (e.g., ANOVA) can validate reproducibility across datasets .

Q. What mechanistic studies are suitable for probing the role of 3-Aminobut-2-enamide hydrochloride in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Measure Michaelis-Menten constants (KmK_m, VmaxV_{max}) under varying inhibitor concentrations to determine inhibition type (competitive, non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters.
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases, proteases). Validate predictions via site-directed mutagenesis .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

  • Methodological Answer :

  • ADME Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding.
  • Pharmacokinetic Modeling : Use allometric scaling from rodent studies to predict human dosing.
  • Toxicology Screening : Evaluate hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) early in development .

Methodological Resources

  • Synthetic Protocols : Reference for amine-to-amide conversion workflows.
  • Analytical Standards : Follow guidelines in for rigorous data validation.
  • Biological Assays : Adapt protocols from for Th17 differentiation studies or enzyme inhibition.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.